N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine moiety, and the attachment of the chlorophenyl and methoxyethyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinazoline core or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl and piperazine moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a therapeutic agent.
Medicine: Investigating its efficacy and safety as a drug candidate for treating various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide include other quinazoline derivatives with different substituents. Examples include:
- Quinazoline-2,4-diones with different alkyl or aryl groups.
- Piperazine-containing compounds with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H30ClN5O4 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H30ClN5O4/c1-35-15-14-31-24(33)21-7-6-18(16-22(21)28-25(31)34)23(32)27-8-3-9-29-10-12-30(13-11-29)20-5-2-4-19(26)17-20/h2,4-7,16-17H,3,8-15H2,1H3,(H,27,32)(H,28,34) |
InChI Key |
VXJFHRPPYZSATM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=O |
Origin of Product |
United States |
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